An In-depth Technical Guide to (4-(Trifluoromethyl)pyridin-2-yl)methanamine
An In-depth Technical Guide to (4-(Trifluoromethyl)pyridin-2-yl)methanamine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive technical overview of (4-(Trifluoromethyl)pyridin-2-yl)methanamine, a fluorinated pyridine building block of significant interest in medicinal chemistry and drug discovery. The trifluoromethylpyridine (TFMP) moiety is a key structural motif in numerous active pharmaceutical and agrochemical ingredients.[1][2] The unique physicochemical properties imparted by the trifluoromethyl group—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make it a valuable component in the design of novel therapeutic agents.[3][4] This document will delve into the core identifiers, physicochemical properties, synthesis, handling, and applications of this compound, providing a crucial resource for professionals in the field.
Disclaimer: This guide focuses on the trifluoromethyl derivative, as it is the predominantly documented and commercially available compound. The user's original query mentioned "(4-(Trichloromethyl)pyridin-2-yl)methanamine"; however, literature and supplier databases overwhelmingly point towards the trifluoromethyl analogue as the compound of greater scientific and commercial relevance.
Part 1: Core Identifiers and Physicochemical Properties
Accurate identification is the cornerstone of reproducible scientific research. The following section details the key identifiers for (4-(Trifluoromethyl)pyridin-2-yl)methanamine.
Chemical Identity
-
PubChem CID : 3682810[5]
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IUPAC Name : [4-(Trifluoromethyl)pyridin-2-yl]methanamine[5]
-
Molecular Formula : C₇H₇F₃N₂[5]
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Synonyms : 2-(Aminomethyl)-4-(trifluoromethyl)pyridine, 4-Trifluoromethyl-pyridin-2-ylmethylamine[5]
Structural and Molecular Identifiers
-
Canonical SMILES : C1=CN=C(C=C1C(F)(F)F)CN[5]
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InChI : InChI=1S/C7H7F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H,4,11H2[5]
-
InChIKey : IHGMLLBMNDWLBL-UHFFFAOYSA-N[5]
Physicochemical Data Summary
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The trifluoromethyl group significantly influences these properties.[3]
| Property | Value | Source |
| Molecular Weight | 176.14 g/mol | [5] |
| Exact Mass | 176.05613272 Da | [5] |
| XLogP3 | 0.6 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Topological Polar Surface Area | 38.9 Ų | [5] |
Part 2: Synthesis and Manufacturing Insights
Proposed Synthetic Workflow
A common strategy involves the initial synthesis of a suitable trifluoromethylpyridine precursor, followed by functional group interconversion to install the aminomethyl group.
Caption: Proposed synthetic pathway for (4-(Trifluoromethyl)pyridin-2-yl)methanamine.
Experimental Considerations (Hypothetical Protocol)
-
Chlorination of 4-Picoline : The starting material, 4-picoline, can undergo radical chlorination to form 4-(trichloromethyl)pyridine. This reaction is typically initiated by UV light or a radical initiator.
-
Halogen Exchange (Fluorination) : The trichloromethyl group is then converted to the trifluoromethyl group via a halogen exchange reaction, often employing reagents like antimony trifluoride (Swarts reaction) or hydrogen fluoride under pressure.[1]
-
Functionalization of the Pyridine Ring : The resulting 4-(trifluoromethyl)pyridine can then be selectively functionalized at the 2-position. This may involve bromination followed by a cyanation reaction (e.g., using copper(I) cyanide).
-
Reduction to the Amine : The final step involves the reduction of the nitrile group to the primary amine. This can be achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
Causality in Experimental Choices : The choice of a multi-step pathway involving halogenation and cyanation is dictated by the need for regioselective functionalization of the pyridine ring. The trifluoromethyl group is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but can direct nucleophilic substitution. The reduction of a nitrile is a reliable and high-yielding method for the synthesis of primary amines.
Part 3: Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : Expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene and amine protons of the aminomethyl group.
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¹³C NMR : Will show distinct signals for the trifluoromethyl carbon, the pyridine ring carbons, and the methylene carbon.
-
¹⁹F NMR : A singlet corresponding to the -CF₃ group is expected. The chemical shift of this peak is a key identifier for trifluoromethylated aromatic compounds.[7]
-
-
Mass Spectrometry (MS) : Will provide the molecular weight of the compound and fragmentation patterns that can help confirm its structure.
-
Infrared (IR) Spectroscopy : Will show characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring, and C-F stretching of the trifluoromethyl group.[8]
Part 4: Applications in Drug Discovery and Development
The trifluoromethylpyridine scaffold is a privileged structure in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological profiles.[2][4]
Role as a Bioactive Scaffold
-
(4-(Trifluoromethyl)pyridin-2-yl)methanamine serves as a key building block for the synthesis of more complex molecules. The primary amine provides a reactive handle for the introduction of various functional groups and for coupling to other molecular scaffolds.
-
Improved Pharmacokinetics : The trifluoromethyl group can block metabolic oxidation at the position of attachment, thereby increasing the metabolic stability and half-life of a drug.[3]
-
Enhanced Binding Affinity : The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups and influence non-covalent interactions (e.g., dipole-dipole, hydrogen bonding) with the target protein, potentially leading to increased binding affinity and potency.[3]
Therapeutic Areas of Interest
Derivatives of trifluoromethylpyridines have been investigated in a wide range of therapeutic areas:
-
Oncology : As key components of kinase inhibitors, such as RAF inhibitors for the treatment of melanoma and other cancers.[9]
-
Neuroscience : The ability of the CF₃ group to enhance blood-brain barrier permeability makes it a valuable feature in the design of CNS-active drugs.[3]
-
Agrochemicals : Trifluoromethylpyridines are widely used in herbicides and insecticides.[1]
Drug Development Workflow
The following diagram illustrates how a building block like (4-(Trifluoromethyl)pyridin-2-yl)methanamine fits into a typical drug discovery pipeline.
Caption: Role of the title compound in a drug discovery workflow.
Part 5: Safety, Handling, and Storage
Proper handling of (4-(Trifluoromethyl)pyridin-2-yl)methanamine is crucial due to its hazardous properties. The information below is synthesized from multiple safety data sheets.[5][10][11][12][13]
GHS Hazard Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Danger | H302: Harmful if swallowed. | |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage. | |
| Specific Target Organ Toxicity (Single Exposure) | Danger | H335: May cause respiratory irritation. |
Data compiled from PubChem GHS Classification.[5]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment :
-
Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Storage
-
Store in a cool, dry, well-ventilated place away from incompatible substances such as strong oxidizing agents.[11][12]
-
Keep the container tightly closed.[14]
References
-
PubChem. (4-(Trifluoromethyl)pyridin-2-yl)methanamine. National Center for Biotechnology Information. [Link]
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Fuji, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 133-139. [Link]
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Supporting Information for a scientific article. [Link]
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PubChem. 4-(Trifluoromethoxy)pyridin-2-amine. [Link]
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Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715. [Link]
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Supporting Information for a scientific article. Royal Society of Chemistry. [Link]
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Molbase. [5-(trifluoromethyl)pyridin-2-yl]methanamine. [Link]
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Matrix Fine Chemicals. [4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]METHANOL. [Link]
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PubChem. 4-(Trifluoromethyl)pyridine. [Link]
- Google Patents. Method for synthesizing 4-trifluoromethyl pyridine compound.
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D'Souza, S., & Piras, M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 123. [Link]
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PubChem. [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone. [Link]
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Cierpiał, T., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. International Journal of Molecular Sciences, 24(13), 10834. [Link]
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Anant Pharmaceuticals Pvt. Ltd. (5-(trifluoromethyl)pyridin-2-yl)methanamine Impurity. [Link]
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Fuji, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
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PubChem. 4-Fluoro-2-(trifluoromethyl)pyridine. [Link]
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Acros Pharmatech. (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. [Link]
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SpectraBase. 4-METHYL-N-[4-(TRICHLOROMETHYL)-PYRIMIDIN-2-YL]-6-(TRIFLUOROMETHYL)-PYRIMIDIN-2-AMINE. [Link]
-
de Oliveira, A. M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(12), 1184-1202. [Link]
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Mary, Y. S., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research, 7(12), 80-92. [Link]
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